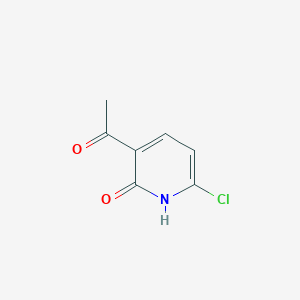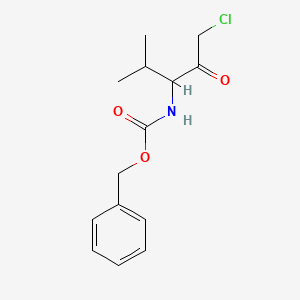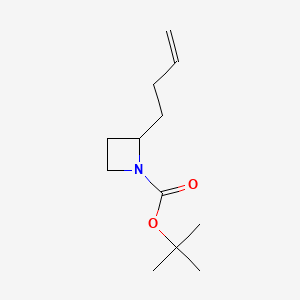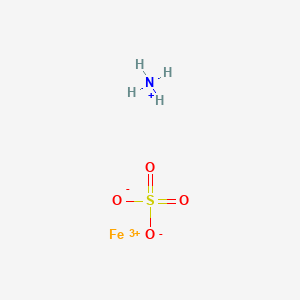![molecular formula C18H37O7PSi B15360078 tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate CAS No. 615556-98-4](/img/structure/B15360078.png)
tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rosuvastatin Inter is a pharmaceutical compound widely recognized for its cholesterol-lowering properties. By inhibiting the enzyme HMG-CoA reductase, rosuvastatin helps prevent the formation of cholesterol, thereby reducing the risk of cardiovascular diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rosuvastatin involves several key steps. One common approach is the aerobic oxidation of 5-pyrimidinemethanol in the presence of Co(NO3)2, dimethylglyoxime (DmgH2), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under mild reaction conditions. This method is efficient and does not require hazardous or expensive chemicals, making it suitable for industrial scale-up.
Industrial Production Methods
Industrial production of rosuvastatin typically involves large-scale chemical synthesis processes that ensure high purity and yield. The process includes the use of advanced chemical reactors and purification techniques to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Rosuvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions
Oxidation: : Co(NO3)2, TEMPO, and dimethylglyoxime are commonly used reagents for the oxidation of intermediates.
Reduction: : Various reducing agents can be employed depending on the specific step in the synthesis process.
Substitution: : Different reagents and solvents are used to facilitate substitution reactions during the synthesis.
Major Products Formed
The major products formed from these reactions include intermediates and by-products that are further purified to obtain the final rosuvastatin compound.
Aplicaciones Científicas De Investigación
Rosuvastatin has a wide range of applications in scientific research, including:
Chemistry: : Used as a model compound for studying the synthesis and properties of statins.
Biology: : Investigated for its effects on cholesterol metabolism and cardiovascular health.
Medicine: : Widely prescribed to lower cholesterol levels and reduce the risk of heart disease.
Industry: : Utilized in the pharmaceutical industry for the production of cholesterol-lowering medications.
Mecanismo De Acción
Rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By blocking this enzyme, rosuvastatin reduces the production of cholesterol, leading to lower LDL cholesterol levels in the blood. The molecular targets and pathways involved include the mevalonate pathway, which is essential for cholesterol biosynthesis.
Comparación Con Compuestos Similares
Rosuvastatin is compared with other statins such as atorvastatin, simvastatin, and pravastatin. While all these compounds share the common mechanism of HMG-CoA reductase inhibition, rosuvastatin is known for its higher potency and longer duration of action. This makes it a preferred choice for patients requiring significant cholesterol reduction.
List of Similar Compounds
Atorvastatin
Simvastatin
Pravastatin
Lovastatin
Fluvastatin
Propiedades
Número CAS |
615556-98-4 |
|---|---|
Fórmula molecular |
C18H37O7PSi |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoate |
InChI |
InChI=1S/C18H37O7PSi/c1-17(2,3)24-16(20)12-15(25-27(9,10)18(4,5)6)11-14(19)13-26(21,22-7)23-8/h15H,11-13H2,1-10H3 |
Clave InChI |
XBCOWFFQISKOSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(CC(=O)CP(=O)(OC)OC)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)


![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)


![Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate](/img/structure/B15360072.png)
![4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)

![8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B15360096.png)

